molecular formula C12H6Cl2N2S B3189938 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine CAS No. 36926-41-7

2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine

Cat. No.: B3189938
CAS No.: 36926-41-7
M. Wt: 281.2 g/mol
InChI Key: HVUOYFFUWXEBMH-UHFFFAOYSA-N
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Description

Significance of the Thieno[3,2-d]pyrimidine (B1254671) Scaffold in Heterocyclic Chemistry

The thieno[3,2-d]pyrimidine ring framework is a prominent class of heterocyclic compounds that acts as a promising scaffold for developing molecules with diverse pharmacological activities. benthamdirect.comnih.gov Its significance stems from its structural similarity to purine (B94841) bases, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. nih.govresearchgate.net This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with biological targets that typically bind purines, such as kinases and other enzymes, leading to a broad spectrum of therapeutic applications. researchgate.netekb.eg

The interest in thieno[3,2-d]pyrimidine cores for pharmaceutical products makes this scaffold an exceptionally useful building block in medicinal chemistry. benthamdirect.comnih.gov Researchers have successfully developed derivatives with a wide range of biological activities, including anticancer, anti-infectious, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) protective properties. benthamdirect.comnih.govtheaspd.comnih.gov The versatility of the scaffold allows for strategic chemical modifications at various positions, which can significantly modulate the biological activity of the resulting compounds. theaspd.comacs.org This adaptability makes it an attractive candidate for the design and discovery of novel drugs. theaspd.com

Table 1: Reported Biological Activities of Thieno[3,2-d]pyrimidine Derivatives

Biological ActivityTherapeutic Area
AnticancerOncology
Anti-infectiousInfectious Diseases
AnticonvulsantNeurology (CNS)
AntidiabeticEndocrinology
CNS protectionNeurology
Osteoporosis treatmentMusculoskeletal Disorders
AntimicrobialInfectious Diseases
Anti-inflammatoryImmunology

This table summarizes the diverse pharmacological activities reported for various derivatives of the thieno[3,2-d]pyrimidine scaffold. benthamdirect.comnih.govtheaspd.com

Overview of Dichlorinated Thienopyrimidine Derivatives in Contemporary Chemical Research

Within the broader family of thienopyrimidines, dichlorinated derivatives, particularly 2,4-dichlorothieno[3,2-d]pyrimidine (B33283), serve as crucial intermediates in organic synthesis. guidechem.comchemicalbook.com The presence of two reactive chlorine atoms on the pyrimidine (B1678525) ring makes these compounds highly valuable precursors for creating diverse molecular libraries. chemicalbook.com These chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. chemicalbook.comnih.gov

This reactivity is widely exploited in the synthesis of new antitumor medications. chemicalbook.com By replacing the chlorine atoms, chemists can introduce different substituents to tune the molecule's properties and optimize its interaction with specific biological targets. chemicalbook.comchemimpex.com The synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine itself typically involves the chlorination of the corresponding thieno[3,2-d]pyrimidine-2,4-diol using reagents like phosphorus oxychloride (POCl3). chemicalbook.com This foundational compound is a key starting material for a multitude of more complex thienopyrimidine derivatives investigated in medicinal chemistry. chemimpex.com

Scope and Focused Research Areas for 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine

The specific compound, 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine, represents a more advanced intermediate where the core thienopyrimidine structure is further functionalized with a phenyl group at the 6-position of the thiophene (B33073) ring. This substitution is significant as it introduces a bulky, lipophilic group that can influence the molecule's steric and electronic properties, as well as its potential for π-π stacking interactions with biological targets. acs.org

Research involving this specific derivative is primarily focused on its utility as a key building block for the synthesis of highly targeted therapeutic agents. The two chlorine atoms at the 2- and 4-positions remain reactive sites for further chemical elaboration, while the phenyl group at the 6-position provides a fixed structural element that can be crucial for biological activity.

Key Research Applications:

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine scaffold is an ideal starting point for developing such inhibitors. The chlorine atoms can be sequentially replaced with various amines and other nucleophiles to generate potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases. researchgate.net

Anticancer Agents: Building upon its role in kinase inhibition, this compound is a precursor for novel anticancer drugs. chemimpex.com The phenyl group can enhance binding to hydrophobic pockets within target proteins, and modifications at the 2- and 4-positions can be optimized to achieve high efficacy against various cancer cell lines. researchgate.netnih.gov

Materials Science: Beyond pharmaceuticals, the structural features of such compounds are explored for their potential in creating advanced materials, like conductive polymers for electronic devices and sensors. chemimpex.com

The strategic placement of the phenyl group distinguishes 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine from its unsubstituted counterpart, offering a different set of tools for medicinal chemists to design molecules with tailored biological profiles.

Table 2: Physicochemical Properties of 2,4-Dichlorothieno[3,2-d]pyrimidine

PropertyValue
Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
Appearance Off-white to white crystalline powder
Melting Point 135-140°C
CAS Number 16234-14-3

Note: This data is for the parent compound without the 6-phenyl substitution, as it is more widely documented. The properties of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine would be different, with a higher molecular weight (281.16 g/mol ) and likely a different melting point. chemimpex.com

Properties

IUPAC Name

2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-11-10-8(15-12(14)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUOYFFUWXEBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dichloro 6 Phenylthieno 3,2 D Pyrimidine and Its Precursors

Strategies for the Construction of the Thieno[3,2-d]pyrimidine (B1254671) Ring System

The thieno[3,2-d]pyrimidine core is a heterocyclic system of significant interest due to its wide range of biological activities. researchgate.net Its synthesis can be approached in several ways, primarily involving the sequential construction of the thiophene (B33073) and pyrimidine (B1678525) rings.

A prevalent and versatile strategy for constructing the thieno[3,2-d]pyrimidine skeleton begins with suitably substituted 3-aminothiophene-2-carboxylates or related 3-aminothiophene derivatives. These precursors contain an amino group ortho to a carboxylate or carboxamide, which can react with various reagents to form the fused pyrimidine ring.

For example, 3-aminothiophene derivatives can be reacted with chloroformamidine (B3279071) hydrochloride in dimethylsulfone to yield thieno[3,2-d]pyrimidine derivatives. researchgate.net Another approach involves the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation, which leads to the formation of the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov These pyrimidinones (B12756618) are key precursors that can be further modified.

Starting MaterialReagent(s)ConditionsProduct Type
3-Aminothiophene derivativesChloroformamidine hydrochlorideDimethylsulfoneThieno[3,2-d]pyrimidine
3-Amino-5-arylthiophene amidesFormic acidMicrowave irradiationThieno[3,2-d]pyrimidin-4-one nih.gov
Methyl 3-aminobenzothiophene-2-carboxylateLactams, POCl₃DichloroethaneFused thieno[3,2-d]pyrimidines researchgate.net

This approach is closely related to the one above and focuses on the final ring-closing step to form the pyrimidine portion of the molecule. Starting with a 2-aminothiophene-3-carboxylate, the pyrimidine ring can be constructed by introducing the necessary carbon and nitrogen atoms.

A common method is the reaction with formamide (B127407), which serves as a source for one carbon and one nitrogen atom, leading to thieno[3,2-d]pyrimidin-4(3H)-one derivatives. researchgate.net Similarly, reacting 2-aminothiophene-3-carboxamides with nitriles in the presence of an acid catalyst can yield substituted thieno[3,2-d]pyrimidines. tubitak.gov.tr These methods highlight the importance of the ortho-amino-carbonyl functionality on the thiophene ring as a handle for pyrimidine annulation.

Thiophene IntermediateReagentProduct
2-Aminothiophene-3-carboxylateFormamideThieno[3,2-d]pyrimidin-4(3H)-one researchgate.net
2-Aminothiophene-3-carboxamideNitriles, HClSubstituted thieno[3,2-d]pyrimidines tubitak.gov.tr

An alternative, though less common, synthetic route involves starting with a pyrimidine derivative and subsequently constructing the fused thiophene ring. This "reverse" strategy requires a pyrimidine with appropriate functional groups at adjacent positions that can participate in a thiophene ring-forming reaction, such as a Gewald-type reaction. This approach is part of the broader synthetic arsenal (B13267) for creating thienopyrimidines but is less frequently employed for the 2,4-dichloro-6-phenyl variant compared to methods starting from thiophene precursors. researchgate.net

Synthesis of 2,4-Dihydroxy-6-phenylthieno[3,2-d]pyrimidine as a Key Intermediate

The direct precursor to 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine is its dihydroxy analogue, which exists in a more stable tautomeric form as thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. chemicalbook.com The synthesis of this intermediate is a critical step and is typically achieved by cyclizing a 3-aminothiophene-2-carboxylate derivative with a reagent that provides the C2 and C4 atoms of the pyrimidine ring.

One of the most direct and established methods for synthesizing the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core is the thermal condensation of a 2-aminothiophene-3-carboxylate with urea. chemicalbook.comijacskros.com The reaction involves heating a mixture of the two reagents, often to temperatures around 180-200°C. chemicalbook.comijacskros.com This process results in the formation of the fused pyrimidine-2,4-dione structure.

Similarly, thiourea (B124793) can be used in place of urea. The cyclocondensation of 2-aminothiophene-3-carboxamides with thiourea leads to the formation of 2-mercaptothieno[2,3-d]pyrimidin-4-(3H)-one derivatives, which are closely related analogues. tubitak.gov.tr

Thiophene PrecursorReagentConditionsProduct
2-Amino-4-phenylthiophene-3-carboxylate (hypothetical)UreaHeat (e.g., 180°C, 4h) chemicalbook.com6-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
2-Aminothiophene-3-carboxamidesThioureaCyclocondensation2-Mercaptothieno[2,3-d]pyrimidin-4-(3H)-one tubitak.gov.tr

Reagents that can provide a single carbon atom are also employed to construct the pyrimidine ring, typically leading to thieno[3,2-d]pyrimidin-4-one structures. As mentioned previously, the reaction of 2-aminothiophene-3-carboxylates with formamide at elevated temperatures is a classic method to synthesize the thieno[3,2-d]pyrimidin-4(3H)-one core. researchgate.net While this directly forms a monohydroxy derivative rather than the dihydroxy compound, these pyrimidinones are nonetheless crucial intermediates in the synthesis of various thieno[3,2-d]pyrimidine analogues. nih.gov

Chlorination Protocols for the Conversion of Thienopyrimidinones to Dichlorinated Analogues

The transformation of a thieno[3,2-d]pyrimidine-2,4-dione or its corresponding hydroxy-tautomers into the target 2,4-dichloro analogue is a critical step in the synthesis of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine. This conversion is a key reaction that replaces the hydroxyl or oxo groups at the C2 and C4 positions of the pyrimidine ring with chlorine atoms. The reactivity of these positions allows for nucleophilic substitution, making the resulting dichlorinated compound a versatile intermediate for creating a variety of derivatives through subsequent reactions. chemicalbook.com

The general methodology involves treating the precursor, such as 6-phenyl-3H-thieno[3,2-d]pyrimidine-2,4-dione, with a potent halogenating agent under specific conditions to facilitate the double chlorination.

Application of Phosphorus Oxychloride (POCl₃) and Related Halogenating Agents

Phosphorus oxychloride (POCl₃) is the most prominently used and effective reagent for the chlorination of hydroxypyrimidines and related heterocyclic systems, including the thienopyrimidinone precursors of the target compound. nih.gov This reaction has been a standard procedure for over a century for preparing chlorinated pyrimidines. nih.gov The process generally involves heating the hydroxyl-containing substrate in POCl₃, which acts as both the chlorinating agent and often as the solvent. nih.gov

The reaction mechanism involves the activation of the carbonyl oxygen atoms of the thienopyrimidinone by POCl₃, followed by nucleophilic attack of the chloride ion. To enhance the reaction rate and yield, additives are frequently employed. A common approach involves the addition of a catalytic amount of N,N-dimethylformamide (DMF). For instance, the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) from its corresponding 2,4-diol precursor is achieved by heating the mixture with POCl₃ and DMF at 120°C for several hours. chemicalbook.com After the reaction is complete, excess POCl₃ is typically removed under reduced pressure. chemicalbook.com

Alternatively, an organic base such as pyridine (B92270) or N,N-diethylaniline can be used. nih.govoregonstate.edu These bases act as catalysts and acid scavengers, neutralizing the HCl generated during the reaction. Modern, solvent-free protocols have been developed where the substrate is heated with equimolar amounts of POCl₃ and pyridine in a sealed reactor at high temperatures (140–160 °C). nih.gov This method is efficient, reduces the amount of reagent needed, and is suitable for larger-scale preparations. nih.gov

The work-up procedure for these reactions requires careful handling due to the reactivity of excess POCl₃ with water. researchgate.net The reaction mixture is typically cooled and then slowly quenched by pouring it onto ice water. chemicalbook.com The pH is then adjusted with a base, such as sodium carbonate, to precipitate the chlorinated product, which can be collected by filtration. nih.gov

Table 1: Summary of Chlorination Conditions for Thienopyrimidinones using POCl₃

Reagent System Additive/Base Temperature Duration Key Features Reference
POCl₃ (excess) DMF (catalytic) 120 °C 3 hours Common lab-scale method; POCl₃ acts as solvent. chemicalbook.com
POCl₃ (equimolar) Pyridine 140–160 °C 2 hours Solvent-free, efficient, suitable for large scale. nih.gov

Regioselective Synthesis Considerations in Thieno[3,2-d]pyrimidine Formation

The regiochemistry of the final product, specifically the placement of the phenyl group at the C6 position, is determined during the initial construction of the thieno[3,2-d]pyrimidine core. The synthesis typically begins with a suitably substituted thiophene precursor, which dictates the substitution pattern of the fused ring system.

A common and effective strategy for building the thieno[3,2-d]pyrimidine scaffold is the use of a 3-aminothiophene-2-carboxylate derivative. bibliomed.org For the synthesis of 6-phenyl substituted analogues, the required starting material would be methyl 3-amino-5-phenylthiophene-2-carboxylate. This precursor already contains the phenyl group at the desired position on the thiophene ring.

The pyrimidine ring is then constructed onto the thiophene core. This can be achieved through various methods, such as reaction with isocyanates or isothiocyanates to form 3-substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones or 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones, respectively. bibliomed.org For the synthesis of the direct precursor to 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine, the 3-amino-5-phenylthiophene-2-carboxylate can be cyclized with a reagent that provides the C2 and N3 atoms of the pyrimidine ring, leading to the formation of the 6-phenyl-3H-thieno[3,2-d]pyrimidine-2,4-dione. This precursor is then subjected to the chlorination protocols described previously to yield the final target compound. This multi-step process ensures that the phenyl substituent is unambiguously located at the C6 position, avoiding the formation of undesired isomers.

Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 6 Phenylthieno 3,2 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine. This reaction pathway allows for the sequential and often regioselective replacement of the chlorine atoms, providing a route to a diverse array of functionalized thienopyrimidine derivatives. The mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine (B1678525) ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion. libretexts.org

Displacement of Halogen Atoms at C-2 and C-4 Positions of the Pyrimidine Ring

The thieno[3,2-d]pyrimidine (B1254671) core, being analogous to other dichlorinated N-heterocycles like 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, exhibits differential reactivity at the C-2 and C-4 positions. nih.govwuxiapptec.com Generally, the C-4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. stackexchange.comstackexchange.com

Several factors contribute to this enhanced reactivity at C-4:

Electronic Effects: The nitrogen atom at position 1 (N-1) exerts a strong electron-withdrawing effect, which is more effectively transmitted to the para-like C-4 position, thereby stabilizing the negative charge in the Meisenheimer intermediate through resonance. stackexchange.com

Orbital Contributions: Theoretical studies on related systems, such as 2,4-dichloroquinazolines, show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon. nih.gov This indicates that C-4 is the preferred site for the initial interaction with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile. nih.govstackexchange.com

Steric Hindrance: The C-2 position is flanked by two nitrogen atoms (N-1 and N-3), which can create greater steric repulsion for an approaching nucleophile compared to the C-4 position. stackexchange.comstackexchange.com

This inherent reactivity difference allows for the selective mono-substitution at the C-4 position under controlled conditions, typically at lower temperatures. Subsequent substitution at the C-2 position usually requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. nih.gov

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols, Carbanions)

The electrophilic nature of the C-2 and C-4 positions allows 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine to react with a wide range of nucleophiles.

Amines: Reactions with primary and secondary amines are extensively documented. These reactions are fundamental in medicinal chemistry for synthesizing various biologically active compounds. nih.govnih.gov The reaction is typically carried out in a suitable solvent like ethanol (B145695) or DMF, often in the presence of a base (e.g., triethylamine (B128534) or potassium carbonate) to neutralize the HCl generated. mdpi.com

Alcohols and Thiols: Alkoxides and thiolates, being strong nucleophiles, readily displace the chlorine atoms to form the corresponding ethers and thioethers. These reactions are usually performed under basic conditions to generate the anionic nucleophile in situ.

Carbanions: While less common, stabilized carbanions can also act as nucleophiles to form new carbon-carbon bonds at the C-2 or C-4 position.

The table below summarizes typical SNAr reactions on the 2,4-dichlorothienopyrimidine scaffold.

NucleophilePositionConditionsProduct TypeReference
Primary/Secondary Amines (e.g., Morpholine)C-4 (preferential)EtOH, reflux4-Amino-2-chloro derivative mdpi.com
Primary/Secondary AminesC-2 (after C-4 substitution)Higher temp. or microwave2,4-Diamino derivative nih.gov
Alkoxides (e.g., NaOEt)C-4 or C-2Corresponding alcohol, refluxEther derivative-
Thiolates (e.g., NaSPh)C-4 or C-2DMF, room temp.Thioether derivative-

Influence of the Phenyl Substituent at C-6 on Reaction Selectivity and Rate

The phenyl group at the C-6 position is not directly conjugated with the pyrimidine ring, so its electronic influence on the SNAr reactions at C-2 and C-4 is primarily inductive and transmitted through the thiophene (B33073) ring. However, its presence is significant. In related dichloropyrimidine systems, it has been shown that strong electron-donating groups on the fused ring can alter the regioselectivity, sometimes favoring substitution at the C-2 position. wuxiapptec.com While the phenyl group is not a powerful donor, it can subtly modulate the electron density of the entire heterocyclic system.

Electrophilic Substitution Reactions on the Thienopyrimidine Core

The thieno[3,2-d]pyrimidine ring system is generally deactivated towards electrophilic aromatic substitution (SEAr). This is due to the electron-withdrawing nature of the pyrimidine ring, which reduces the electron density of the fused thiophene ring. ekb.eg Therefore, classical electrophilic reactions like nitration or Friedel-Crafts acylation are difficult to achieve and often require harsh conditions, if they proceed at all.

When electrophilic attack does occur, it is expected to happen on the more electron-rich thiophene portion of the molecule rather than the highly electron-deficient pyrimidine ring. However, a more synthetically viable approach to functionalizing the thiophene ring is through directed ortho-metalation (DoM). This involves deprotonation of the thiophene ring using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with an electrophile.

For instance, studies on the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a bioisostere) have demonstrated successful lithiation at the position equivalent to C-6, followed by reaction with various electrophiles like aldehydes and ketones. nih.govnih.gov A similar strategy could be applied to 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine, where deprotonation would likely occur at the C-7 position of the thiophene ring, directed by the sulfur atom and potentially influenced by the phenyl group.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine, enabling the formation of C-C bonds at the chlorinated positions. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent. researchgate.net

The regioselectivity of these reactions can be controlled by several factors:

Inherent Reactivity: In many dihalogenated N-heterocycles, oxidative addition of the palladium catalyst is favored at the C-4 position over the C-2 position. mdpi.comnih.gov

Catalyst and Ligand Control: The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand can dramatically influence the site-selectivity. Sterically hindered ligands can reverse the conventional selectivity, favoring coupling at a less reactive site. nsf.gov

Sequential Reactions: A common and powerful strategy involves combining SNAr and cross-coupling reactions. For example, a nucleophile can be introduced selectively at the C-4 position via SNAr, followed by a Suzuki or Sonogashira coupling at the remaining C-2 chlorine. beilstein-journals.org

This sequential approach allows for the synthesis of diverse, polysubstituted thienopyrimidines with precise control over the substitution pattern.

ReactionReagentsCatalyst/LigandTypical PositionProductReference
Suzuki-MiyauraAr-B(OH)₂, Base (e.g., Na₂CO₃)Pd(PPh₃)₄C-4 (preferential)4-Aryl-2-chloro derivative mdpi.com
Suzuki-MiyauraAr-B(OH)₂, BasePdCl₂(dppf)C-2 and C-42,4-Diaryl derivative nih.gov
SonogashiraTerminal Alkyne, Base (e.g., Et₃N)PdCl₂(PPh₃)₂, CuIC-2 (on related quinolines)2-Alkynyl-4-chloro derivative beilstein-journals.org
SonogashiraTerminal Alkyne, BasePd/C, CuI, PPh₃C-4 and C-2Alkynyl derivatives researchgate.net

Reductive Dechlorination and Hydrogenation Transformations

Reductive dechlorination is the process of replacing a chlorine atom with a hydrogen atom. wikipedia.org This transformation can be achieved using various methods, most commonly through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). oregonstate.eduyoutube.com A base like magnesium oxide or sodium hydroxide (B78521) is often added to neutralize the HCl that is formed during the reaction. oregonstate.edu

For 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine, stepwise dechlorination could potentially be achieved by carefully controlling the reaction conditions, allowing for the synthesis of mono-chloro or fully dechlorinated 6-phenylthieno[3,2-d]pyrimidine.

Hydrogenation can also refer to the reduction of the aromatic rings. Under more forcing conditions (higher pressure and temperature), catalytic hydrogenation can lead to the saturation of the thiophene and even the pyrimidine ring. nih.gov However, this typically requires more active catalysts (e.g., Rhodium or Ruthenium) and is less common than simple dechlorination. Biological methods using anaerobic bacteria have also been shown to effect reductive dechlorination on various organochlorine compounds, though their application in specific synthetic chemistry is less direct. nih.gov

Rearrangement Reactions and Ring Transformations of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidine scaffold, the core of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine, is a robust heterocyclic system. However, under specific conditions, it can undergo rearrangement and ring transformation reactions, leading to the formation of new isomeric structures or entirely different heterocyclic systems. These transformations are of significant interest in medicinal chemistry for the generation of novel molecular architectures with potentially unique biological activities.

One of the most notable rearrangement reactions applicable to the thieno[3,2-d]pyrimidine core is the Dimroth rearrangement. nih.govnih.gov This rearrangement typically involves the isomerization of heterocyclic compounds through a sequence of ring opening and recyclization, resulting in the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. nih.govwikipedia.org

In the context of thieno[3,2-d]pyrimidines, an unexpected Dimroth rearrangement has been observed during the synthesis of annelated thieno[3,2-d] benthamscience.comwuxiapptec.comrsc.orgtriazolo[1,5-a]pyrimidines. nih.gov This suggests that the 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine molecule could potentially undergo a similar transformation, particularly when reacted with nucleophiles containing nitrogen, such as hydrazine (B178648) or its derivatives.

The proposed mechanism for a Dimroth-type rearrangement in a substituted thieno[3,2-d]pyrimidine would likely initiate with a nucleophilic attack on one of the electrophilic carbon atoms of the pyrimidine ring, specifically at the C4 or C2 position, which are activated by the chloro substituents. This would be followed by the opening of the pyrimidine ring to form an intermediate. Subsequent rotation and recyclization would lead to a thermodynamically more stable isomer. The presence of the phenyl group at the C6 position is expected to influence the electronic properties of the heterocyclic system and may affect the rate and outcome of the rearrangement. rsc.org

While specific studies on the ring transformations of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine are not extensively documented, the reactivity of the dichloropyrimidine moiety suggests potential for such reactions. wuxiapptec.comnih.gov Strong nucleophiles can not only substitute the chlorine atoms but also induce more profound changes in the heterocyclic core. wur.nl For instance, reactions with potent bifunctional nucleophiles could lead to the opening of the pyrimidine ring followed by the formation of a new fused ring system. The specific conditions, such as the nature of the nucleophile, solvent, and temperature, would be critical in directing the reaction towards either simple substitution or a more complex ring transformation.

The table below summarizes a potential Dimroth rearrangement scenario for a derivative of the title compound.

ReactantReagentProposed ProductReaction TypePotential Conditions
2-Hydrazinyl-4-chloro-6-phenylthieno[3,2-d]pyrimidineAcid or Base Catalyst3-Amino-4-chloro-6-phenylthieno[3,2-d]azolo[1,5-a]pyrimidineDimroth RearrangementHeating in an appropriate solvent (e.g., pyridine (B92270), ethanol)

Further research is required to fully elucidate the scope and mechanisms of rearrangement and ring transformation reactions for 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine. Such studies could unveil novel synthetic pathways to diverse heterocyclic compounds with potential applications in drug discovery.

Derivatization Strategies and Analogue Synthesis Based on the 2,4 Dichloro 6 Phenylthieno 3,2 D Pyrimidine Scaffold

Stepwise Functionalization through Selective Chlorine Displacement

The 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine molecule is characterized by two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring. chemicalbook.com These atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its derivatization. A key feature of this scaffold is the differential reactivity of the two chlorine atoms, which enables a selective and stepwise functionalization.

Generally, the C4-chloro substituent is significantly more reactive towards nucleophiles than the C2-chloro substituent. This selectivity is attributed to the electronic influence of the fused thiophene (B33073) ring and the nitrogen atoms within the pyrimidine ring. This allows for the initial displacement of the C4-chlorine under milder conditions, leaving the C2-chlorine intact for a subsequent, different substitution reaction. For instance, reactions with various amines, both aliphatic and aromatic, can be performed regioselectively at the C4 position. researchgate.net

The selective substitution at C4 is typically achieved by reacting the dichlorinated parent compound with a nucleophile at room temperature or with gentle heating. To then substitute the less reactive C2-chlorine, more forcing conditions are often required, such as higher temperatures or the use of a catalyst. This stepwise approach is fundamental for creating a diverse library of disubstituted thienopyrimidines with different functionalities at the C2 and C4 positions. A variety of nucleophiles, including amines, thiols, and alcohols, can be employed in this manner to generate a wide range of derivatives. nih.govresearchgate.net

Table 1: Selective Nucleophilic Substitution Reactions

Position Nucleophile Conditions Product Type
C4 Primary/Secondary Amines Room Temperature or Mild Heat 4-Amino-2-chloro-6-phenylthieno[3,2-d]pyrimidine
C4 Anilines Base (e.g., NaHCO₃), DMF 4-Anilino-2-chloro-6-phenylthieno[3,2-d]pyrimidine
C2 Primary/Secondary Amines Higher Temperature, Pd-catalysis 2-Amino-4-substituted-6-phenylthieno[3,2-d]pyrimidine

Introduction of Diverse Substituents on the Phenyl Ring

Modification of the 6-phenyl ring is another crucial strategy for generating analogues. This can be accomplished in two main ways: by starting the synthesis with a pre-functionalized phenyl group or by performing chemical modifications on the phenyl ring of the fully formed thienopyrimidine scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly effective for introducing a variety of substituted aryl and heteroaryl groups at the C6 position of the thieno[3,2-d]pyrimidine (B1254671) core. nih.govresearchgate.net This allows for the incorporation of electron-donating or electron-withdrawing groups onto the phenyl ring, which can modulate the electronic properties and biological activity of the final compound. For instance, reacting a 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine (B1396755) intermediate with various arylboronic acids provides access to a wide range of 6-phenyl substituted analogues. researchgate.net

Direct functionalization of the 6-phenyl ring after the thienopyrimidine core has been constructed is also a viable, though less common, approach. Standard aromatic substitution reactions can be employed, provided the reagents and conditions are compatible with the sensitive heterocyclic core.

Elaboration of the Thiophene Ring through Further Cyclizations or Functionalization

The thiophene ring of the thieno[3,2-d]pyrimidine system offers further opportunities for structural elaboration. While the thiophene ring is generally less reactive than the dichloropyrimidine moiety, it can undergo certain chemical transformations. Further cyclization reactions can be initiated from substituents attached to the thiophene ring to create more complex, polycyclic systems.

For example, if the synthesis begins with a thiophene precursor bearing appropriate functional groups, these can be carried through the synthesis of the thienopyrimidine core and then cyclized. Reactions like the Dieckmann condensation can be used on thiophene-dicarboxylates to form new fused rings. researchgate.net Although direct electrophilic substitution on the thiophene ring of the 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine is not commonly reported, likely due to the deactivating effect of the fused pyrimidine ring, functionalization via metalation followed by quenching with an electrophile could be a potential route for introducing substituents.

Synthesis of Thio- and Amino-Substituted Thienopyrimidines

The synthesis of thio- and amino-substituted derivatives is a direct and widely used application of the selective chlorine displacement strategy discussed in section 4.1. The high reactivity of the chlorine atoms makes the 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine an ideal precursor for these compounds. chemicalbook.com

Amino derivatives are readily synthesized by reacting the dichloro scaffold with a wide range of primary and secondary amines. nih.gov As noted, the C4 position is typically substituted first under mild conditions. Subsequent reaction with the same or a different amine under more vigorous conditions yields the corresponding 2,4-diamino derivatives. This sequential amination allows for the synthesis of both symmetrical and unsymmetrical N,N'-disubstituted analogues. researchgate.net

Similarly, thio-substituted thienopyrimidines can be prepared by reacting the dichloro precursor with thiols or thiolate salts. These reactions also generally proceed via the SNAr mechanism. The resulting thioether or thione derivatives can serve as intermediates for further modifications, such as oxidation to sulfoxides or sulfones, or as key structural motifs in their own right. nih.gov The synthesis of 2-mercaptothienopyrimidines, for example, can be achieved through cyclization of appropriate aminothiophene precursors followed by functionalization. ekb.eg

Table 2: Synthesis of Amino and Thio Derivatives

Reagent Position of Substitution Resulting Functional Group
R-NH₂ (1 equivalent, mild conditions) C4 -NHR
R-NH₂ (excess, harsh conditions) C2, C4 -NHR
R¹-NH₂ then R²-NH₂ C4, then C2 C4-NHR¹, C2-NHR²
R-SH / Base C4 and/or C2 -SR

Development of Fused Ring Systems and Polyheterocycles Incorporating Thieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidine scaffold is an excellent platform for the construction of more complex, polycyclic heterocyclic systems. These fused rings can significantly alter the three-dimensional shape, solubility, and biological interaction profile of the molecule. Annulation is typically achieved by introducing functional groups onto the core scaffold that can then undergo intramolecular cyclization.

For example, a hydrazino group introduced at the C2 or C4 position can be cyclized with various reagents to form fused triazolo rings, leading to the formation of thienotriazolopyrimidines. mdpi.com Similarly, reacting an amino-substituted thienopyrimidine with appropriate reagents can lead to the formation of additional fused pyrimidine or other heterocyclic rings. These cyclization reactions are a powerful tool for building molecular complexity. rsc.orgnih.gov The synthesis of these fused systems often involves a multi-step sequence where the initial thieno[3,2-d]pyrimidine is first functionalized and then subjected to cyclization conditions.

Structure-Reactivity Relationships in Derivatization Pathways

The derivatization of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine is governed by distinct structure-reactivity relationships that dictate the regioselectivity and feasibility of various transformations. The most significant factor is the enhanced electrophilicity of the C4 position compared to the C2 position. This is a result of the electron-withdrawing nature of the adjacent nitrogen (N3) and the resonance effects of the fused thiophene ring, making C4 more susceptible to nucleophilic attack.

The nature of the nucleophile also plays a critical role. Sterically hindered nucleophiles may show a greater preference for the more accessible C4 position. The basicity of the reaction medium can also influence the outcome; for example, deprotonated anilines might exhibit different reactivity compared to their neutral counterparts. researchgate.net

In cross-coupling reactions, the choice of catalyst and ligands can influence selectivity. For instance, in Suzuki reactions on a related 6-bromo-4-chlorothienopyrimidine system, less electron-rich palladium ligands favored mono-arylation at the C6 position, while more electron-rich ligands led to a higher proportion of the di-coupled product. researchgate.net Furthermore, modifications to the 6-phenyl ring can electronically influence the reactivity of the pyrimidine core. An electron-withdrawing group on the phenyl ring would be expected to increase the electrophilicity of the C2 and C4 positions, potentially accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups may have the opposite effect. These relationships are critical for the rational design of synthetic routes to specific target analogues.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dichloro 6 Phenylthieno 3,2 D Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For "2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine" and its derivatives, ¹H and ¹³C NMR are fundamental for initial structural verification, while two-dimensional techniques offer deeper insights into the molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of "2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine," the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the single proton on the thiophene (B33073) ring. The chemical shifts of the phenyl protons typically appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern. The proton on the thiophene ring is also expected in the aromatic region, with its exact chemical shift influenced by the electronic effects of the fused pyrimidine (B1678525) ring and the phenyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.30 - 7.80-
Thiophene-H7.00 - 7.50-
C2-155 - 165
C4-160 - 170
C4a-125 - 135
C5-120 - 130
C6-140 - 150
C7-115 - 125
C8a-150 - 160
Phenyl-C-125 - 140

Note: The predicted values are based on the analysis of similar heterocyclic systems and are for illustrative purposes.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, which is particularly useful for assigning the signals of the phenyl group protons in "2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine."

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule, such as the link between the phenyl group and the thienopyrimidine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique is especially important for determining the stereochemistry and conformation of derivatives of "2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine."

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For "2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine," high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a specific ratio, which serves as a definitive indicator of the number of chlorine atoms.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion of "2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine" would likely undergo fragmentation through the loss of chlorine atoms, followed by the cleavage of the pyrimidine and thiophene rings. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Expected Mass Spectrometry Data for 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine

Parameter Expected Value
Molecular FormulaC₁₂H₆Cl₂N₂S
Molecular Weight281.16 g/mol
Isotopic PatternM, M+2, M+4 peaks due to two Cl atoms
Major Fragmentation PathwaysLoss of Cl, fragmentation of the pyrimidine and thiophene rings

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine" would exhibit characteristic absorption bands for the various bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching from the aromatic phenyl and thiophene rings, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings, which are expected in the 1600-1450 cm⁻¹ region.

C-Cl stretching vibrations, which would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

The specific pattern of these absorptions provides a unique fingerprint for the compound and confirms the presence of its key structural features.

Table 3: Predicted IR Absorption Frequencies for 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C/C=N Stretch (Aromatic)1600 - 1450
C-Cl Stretch800 - 600

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for the parent compound is not available in the cited literature, studies on related thieno[2,3-d]pyrimidine (B153573) derivatives have successfully employed this technique to elucidate their solid-state structures, revealing details of intermolecular interactions such as hydrogen bonding and π-π stacking.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine" is expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The phenyl group and the fused thienopyrimidine system create an extended conjugated system, which would likely result in absorptions in the UV or near-UV region of the electromagnetic spectrum.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, if chiral derivatives are relevant)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research focused on the chiroptical properties of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine and its chiral derivatives. Searches for the application of chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), for the stereochemical elucidation of chiral analogs of this specific thienopyrimidine scaffold have not yielded any published studies.

While the synthesis and biological evaluation of various derivatives of the thieno[3,2-d]pyrimidine (B1254671) core are documented, these studies have primarily utilized other spectroscopic and analytical methods for structural characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. The exploration of the stereochemical and conformational aspects of chiral thieno[3,2-d]pyrimidine derivatives through chiroptical methods appears to be an uninvestigated area of research.

Consequently, there is no available data on the Electronic Circular Dichroism spectra, Cotton effects, or specific rotations of any chiral derivatives of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine. The generation of data tables or detailed research findings on this specific topic is therefore not possible based on the current body of scientific literature. This indicates a potential area for future research, where the synthesis of chiral derivatives and the application of chiroptical spectroscopy could provide valuable insights into their three-dimensional structures and structure-activity relationships.

Computational and Theoretical Investigations of 2,4 Dichloro 6 Phenylthieno 3,2 D Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT; ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and solids. ijcce.ac.irmdpi.com For heterocyclic compounds like pyrimidine (B1678525) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++, are utilized to predict molecular geometry, electronic properties, and vibrational frequencies. ijcce.ac.irmdpi.comresearchgate.net These theoretical studies are essential for elucidating the physicochemical behavior of molecules and their intermolecular interactions, which is crucial for understanding potential drug action.

Frontier Molecular Orbital Theory (FMOT) is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netmaterialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive. researchgate.net For 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine, DFT calculations would elucidate these energy levels and provide insights into its electronic behavior and reactivity profile. While specific experimental data for the title compound is not available, analysis of related heterocyclic systems provides a reference for the expected values. researchgate.netmaterialsciencejournal.orgnih.gov

Table 1: Illustrative Quantum Chemical Parameters based on similar heterocyclic compounds

ParameterSymbolTypical Value RangeSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -7.5 eVElectron-donating capacity
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0 to -3.5 eVElectron-accepting capacity
HOMO-LUMO Energy GapΔE3.5 to 5.0 eVChemical reactivity and stability
Ionization PotentialIP6.0 to 7.5 eVEnergy required to remove an electron
Electron AffinityEA2.0 to 3.5 eVEnergy released when gaining an electron
Electronegativityχ4.0 to 5.5 eVTendency to attract electrons
Chemical Hardnessη1.75 to 2.5 eVResistance to change in electron distribution

Note: The values in this table are illustrative and represent typical ranges observed for related heterocyclic compounds. They are intended to show the type of data generated from DFT calculations.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. mdpi.com Using methods like DFT with the B3LYP functional, the bond lengths, bond angles, and dihedral angles of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine can be calculated to find its lowest energy conformation. mdpi.com This optimized structure is the basis for all further computational analyses, including the calculation of electronic properties and molecular docking simulations. For complex molecules, conformational analysis is performed to identify different stable conformers and their relative energies.

Analysis of the molecular electrostatic potential (MEP) and charge distribution provides a visual representation of the charge landscape of a molecule. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents. For 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine, MEP analysis would identify the electronegative nitrogen atoms of the pyrimidine ring and the chlorine atoms as potential sites for electrophilic attack or hydrogen bonding, while the phenyl and thieno rings would also exhibit distinct electronic characteristics.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. DFT calculations can be used to model the pathways of chemical reactions, locate transition states, and calculate activation energies. mdpi.com For 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine, the two chlorine atoms on the pyrimidine ring are expected to be susceptible to nucleophilic substitution reactions, a common strategy for synthesizing derivatives of this scaffold. Theoretical studies can predict the feasibility of these substitution reactions with various nucleophiles by modeling the reaction coordinates and comparing the energy barriers for substitution at the C2 and C4 positions. This analysis provides valuable guidance for synthetic chemists in designing reaction conditions and predicting product outcomes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in structure-based drug design for identifying potential drug candidates. The thieno[3,2-d]pyrimidine (B1254671) scaffold is found in molecules designed as inhibitors for various protein targets, including cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). nih.govnih.gov

A docking study of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity, typically reported as a docking score in kcal/mol. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the molecular interactions.

Table 2: Example Docking Results for Thienopyrimidine Derivatives Against Various Protein Targets

Compound ScaffoldProtein TargetPDB IDExample Docking Score (kcal/mol)Key Interacting Residues
Benzothieno[3,2-d]pyrimidin-4-oneCOX-25IKR-9.4His-90, Gln-192
Thieno[2,3-d]pyrimidine (B153573)MIF2Not SpecifiedNot SpecifiedPhe2, Arg36, Arg98, Lys109, Met114
Dichloro-methyl-pyrimidineEGFRT790M/L858RNot SpecifiedNot SpecifiedNot Specified
Pyrimidine DerivativeBcl-25VO4-5.5 to -7.0Not Specified

Note: This table presents findings for related thienopyrimidine and pyrimidine compounds to illustrate the application and typical results of molecular docking studies. mdpi.comnih.govnih.govrug.nl

ProLIF (Protein-Ligand Interaction Fingerprints) is a specialized tool used to analyze the results of molecular docking and dynamics simulations. It generates a detailed "fingerprint" of the interactions between a ligand and a protein on a per-residue basis. This fingerprint catalogs various types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, π-stacking, and ionic bonds, and can track their occurrence over the course of an MD simulation. For 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine, a ProLIF analysis would provide a comprehensive understanding of which amino acid residues in a target's active site are crucial for binding and would highlight the specific roles of the phenyl group, the thieno[3,2-d]pyrimidine core, and the chloro substituents in the interaction.

Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) for Binding Affinity Estimation (Methodology Focus)

Estimating the binding affinity between a ligand, such as 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine, and a biological target is a cornerstone of computational drug design. Methodologies like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed to calculate the free energy of binding, which is a measure of the strength of the interaction.

The MM-GBSA approach calculates the binding free energy by combining molecular mechanics energies with solvation free energies. The total binding free energy (ΔG_bind) is typically decomposed into several components, providing a detailed picture of the forces driving the interaction.

Table 1: Components of MM-GBSA Binding Free Energy Calculation

Energy ComponentDescription
ΔE_vdw van der Waals energy
ΔE_elec Electrostatic energy
ΔG_gb Polar solvation energy (calculated using the Generalized Born model)
ΔG_sa Non-polar solvation energy (often calculated from the solvent-accessible surface area)
ΔG_bind Total binding free energy (sum of the above components)

This table outlines the typical energy components calculated in an MM-GBSA analysis. The sum of these components provides an estimate of the binding free energy.

Conformational Dynamics and Stability of Ligand-Target Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational changes that a ligand like 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine and its target protein undergo upon binding. These simulations are crucial for understanding the stability of the ligand-protein complex and identifying key interactions that maintain this stability.

In studies of related thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2, molecular dynamics simulations have been employed to assess the structural and energetic features of the complex. nih.gov Such simulations can reveal the flexibility of different parts of the molecule and the protein, and how they adapt to each other to form a stable complex. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation is a common way to assess the stability of the system. A stable complex will typically show a low and converging RMSD value.

Furthermore, these simulations can highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the bound conformation. For instance, the thieno[2,3-d]pyrimidine moiety in some derivatives has been observed to orient towards the hinge region of a kinase, forming crucial hydrogen bonds and hydrophobic interactions. nih.gov

Structure-Property Relationships Derived from Computational Data

Computational studies are instrumental in establishing structure-property relationships, which are essential for the rational design of new molecules with desired characteristics. For thienopyrimidine derivatives, computational approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently used to understand how modifications to the chemical structure affect biological activity. mdpi.comnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives to elucidate the pharmacophoric features responsible for their potency and selectivity as enzyme inhibitors. rsc.org These studies generate statistical models that can predict the activity of new, unsynthesized analogues. The models are often visualized as contour maps, indicating regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding features are favorable or unfavorable for activity.

Table 2: Key Descriptors in 3D-QSAR Studies

DescriptorInformation Provided
Steric Fields Indicates regions where bulky groups increase or decrease activity.
Electrostatic Fields Shows where positive or negative charges are favorable for interaction.
Hydrophobic Fields Highlights areas where hydrophobic character is preferred.
Hydrogen Bond Donor Fields Identifies regions where hydrogen bond donors enhance binding.
Hydrogen Bond Acceptor Fields Pinpoints locations where hydrogen bond acceptors are beneficial.

This table summarizes the common fields used in CoMFA and CoMSIA to build a 3D-QSAR model and understand the structure-activity relationship.

By analyzing the results of such computational studies on the broader class of thienopyrimidines, researchers can infer the likely impact of the dichloro and phenyl substitutions in 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine on its properties and potential biological activity. These computational insights guide the synthesis of new derivatives with improved characteristics.

Mechanistic Studies of Molecular Interactions Involving 2,4 Dichloro 6 Phenylthieno 3,2 D Pyrimidine

Nucleic Acid Interaction Mechanisms (e.g., Intercalation with DNA/RNA Structures, Groove Binding)

The structural similarity of thienopyrimidines to natural purines suggests potential interactions with nucleic acids. Research into thionated thieno[3,4-d]pyrimidine (B1628787) derivatives has shown they can be incorporated into DNA and RNA structures. Once incorporated, these molecules can act as photosensitizers. Upon exposure to near-visible radiation, a thionated analog was shown to efficiently populate a long-lived and reactive triplet state, a key characteristic for photodynamic agents. This suggests a mechanism where the thienopyrimidine scaffold, when appropriately modified, can be positioned within the nucleic acid structure to induce localized effects upon light activation.

Photophysical Process Mechanisms and Chromophore Behavior (e.g., Aggregation-Induced Emission, Fluorescence Quenching)

While many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their emission is reduced in high concentrations or the solid state, certain thienopyrimidine derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). In AIE-active molecules, intramolecular rotations are restricted upon aggregation in poor solvents or the solid state. nih.gov This restriction blocks non-radiative relaxation pathways, forcing the excited state to decay via radiative emission, leading to enhanced fluorescence. nih.gov

Studies on novel thienopyrimidine chromophores have demonstrated this AIE behavior, with quantum yields reaching up to 10.8% in the aggregated state. The emission spectra of these compounds are sensitive to the structure of the molecular aggregates. In dilute solutions, emission is typically observed at shorter wavelengths, characteristic of the monomeric form. As aggregates form, a new emission band appears at longer wavelengths, with its intensity increasing as aggregation proceeds. nih.gov

Conversely, strategic modification of the thienopyrimidine core can induce fluorescence quenching. The thionation of a fluorescent thieno[3,4-d]pyrimidin-4(1H)-one derivative to its thione analog results in a nearly complete quenching of fluorescence. This is attributed to an efficient nonradiative decay pathway involving conical intersections with the ground state, which allows the excited state population to decay without emitting photons.

Table 2: Photophysical Properties of Selected Thienopyrimidine Derivatives

Compound Type Phenomenon Mechanism Observation
Aryl-substituted Thienopyrimidines Aggregation-Induced Emission (AIE) Restriction of intramolecular rotations in aggregates blocks non-radiative decay pathways. nih.gov Weak fluorescence in dilute solution; strong emission in solid state or aggregated form.
Thieno[3,4-d]pyrimidin-4(1H)-thione Fluorescence Quenching Efficient population of a triplet state and decay through non-radiative pathways. Thionation of the fluorescent oxo-analog leads to a non-fluorescent compound.

Interactions with Inorganic Species and Materials Surfaces

Based on available scientific literature, there is currently a lack of specific research detailing the mechanistic interactions of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine or the broader thienopyrimidine class with inorganic species or material surfaces.

Emerging Chemical Applications of Thieno 3,2 D Pyrimidines

Applications in Materials Science (e.g., Organic Electronics, Optoelectronic Devices, Dyes)

While direct applications of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine as a final product in materials science are not yet widely reported in peer-reviewed literature, its structural features make it a promising candidate for the development of novel organic materials. The thieno[3,2-d]pyrimidine (B1254671) core is an electron-deficient system, a desirable characteristic for n-type organic semiconductors used in organic field-effect transistors (OFETs) and other organic electronic devices. The presence of the phenyl group at the 6-position can be leveraged to tune the molecule's solubility, morphology, and intermolecular interactions, which are critical parameters for device performance.

The true potential of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine in this field lies in its utility as a synthetic intermediate. The two reactive chlorine atoms at the 2- and 4-positions provide convenient handles for introducing various functional groups through nucleophilic substitution reactions. This allows for the systematic modification of the molecule's electronic and optical properties. For instance, the introduction of electron-donating or electron-withdrawing moieties can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby fine-tuning the material's charge transport characteristics and absorption/emission spectra.

Furthermore, the planar nature of the thieno[3,2-d]pyrimidine scaffold is conducive to π-π stacking, which is essential for efficient charge transport in organic semiconductors. By strategically designing derivatives of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine, it is possible to create materials with tailored properties for applications in:

Organic Electronics: As building blocks for conjugated polymers and small molecules for OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Optoelectronic Devices: The extended π-conjugation possible in derivatives of this compound could lead to materials with interesting photophysical properties, making them suitable for use in sensors and other optoelectronic applications.

Dyes: Modification of the thieno[3,2-d]pyrimidine core can lead to the development of novel chromophores with tunable absorption and emission properties for use as industrial dyes or in dye-sensitized solar cells (DSSCs).

The following table summarizes the potential modifications and their impact on material properties:

Modification SitePotential Functional GroupsExpected Impact on PropertiesPotential Application
2- and 4-positionsAryl, heteroaryl, alkyl chainsTuning of HOMO/LUMO levels, solubility, and solid-state packingOrganic semiconductors, Dyes
6-phenyl groupElectron-donating/withdrawing substituentsFine-tuning of electronic properties and intermolecular interactionsOFETs, OPVs, OLEDs

Use as Chemical Probes in Biological Systems for Mechanistic Elucidation (Non-Therapeutic)

The thieno[3,2-d]pyrimidine scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors. While the therapeutic applications are beyond the scope of this article, the underlying ability of these molecules to interact with specific biological targets makes them excellent candidates for the development of chemical probes. 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine can serve as a versatile starting material for the synthesis of such probes.

Chemical probes are small molecules used to study and manipulate biological systems. They are instrumental in understanding the function of proteins and elucidating biological pathways. By modifying the 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine core, researchers can introduce functionalities that enable detection or manipulation, such as:

Fluorophores: Attaching a fluorescent dye allows for the visualization of the probe's interaction with its target protein within cells or tissues using techniques like fluorescence microscopy.

Photoaffinity Labels: These groups can be activated by light to form a covalent bond with the target protein, enabling its identification and isolation.

Biotin Tags: Biotin can be introduced to facilitate the purification of the target protein-probe complex using affinity chromatography.

The development of chemical probes from 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine would involve the selective replacement of the chlorine atoms with moieties that possess the desired probing function while retaining the core's affinity for a specific biological target. The phenyl group at the 6-position can also be modified to optimize binding affinity and selectivity. These non-therapeutic tools are invaluable for basic research in chemical biology and drug discovery.

Applications in Agrochemicals (e.g., Herbicides, Pesticides)

One of the more established applications of the thieno[3,2-d]pyrimidine scaffold is in the field of agrochemicals. The inherent biological activity of this heterocyclic system has been harnessed to develop new crop protection agents. Specifically, 2,4-Dichlorothieno[3,2-d]pyrimidine (B33283) is recognized as a key intermediate in the synthesis of herbicides and fungicides. nih.gov

The mode of action of thieno[3,2-d]pyrimidine-based agrochemicals often involves the inhibition of essential enzymes in weeds or pathogenic fungi. The 2,4-dichloro precursor allows for the introduction of various pharmacophores that can be tailored to target specific enzymes with high potency and selectivity. This targeted approach is crucial for developing effective herbicides and pesticides that have minimal impact on the crops and the surrounding environment.

Research in this area focuses on synthesizing libraries of derivatives from 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine and screening them for their biological activity against a range of agricultural pests and weeds. The phenyl substituent can play a significant role in modulating the compound's uptake, translocation, and metabolic stability within the target organism. The development of new agrochemicals based on this scaffold is a promising avenue for addressing the ongoing challenges of food security and sustainable agriculture.

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The most significant and well-documented application of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine is its role as a versatile synthetic intermediate. The presence of two chlorine atoms at the 2- and 4-positions of the pyrimidine (B1678525) ring, which are susceptible to nucleophilic aromatic substitution (SNAr), makes this compound a valuable building block for the synthesis of a wide array of more complex molecules. The differential reactivity of the C2 and C4 positions can often be exploited to achieve selective functionalization.

This versatility has been extensively utilized in the field of medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. While a detailed discussion of its therapeutic applications is outside the scope of this article, the synthetic strategies employed are highly relevant to its broader chemical applications. For instance, 2,4-Dichlorothieno[3,2-d]pyrimidine is a known active intermediate for new antitumor medications.

The general synthetic utility of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine is summarized in the table below, highlighting the types of reactions and the resulting molecular complexity.

Reaction TypeReagents/ConditionsResulting Structures
Nucleophilic Aromatic Substitution (SNAr)Amines, alcohols, thiols2,4-Disubstituted thieno[3,2-d]pyrimidines
Suzuki CouplingAryl/heteroaryl boronic acidsAryl/heteroaryl substituted thieno[3,2-d]pyrimidines
Sonogashira CouplingTerminal alkynesAlkynyl-substituted thieno[3,2-d]pyrimidines
Buchwald-Hartwig AminationAminesAminated thieno[3,2-d]pyrimidine derivatives

These synthetic transformations allow for the construction of large and diverse libraries of thieno[3,2-d]pyrimidine derivatives with tailored properties for various applications, extending beyond medicinal chemistry into materials science and agrochemicals. The ability to readily create complex molecular architectures from this relatively simple starting material underscores the importance of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine in modern synthetic chemistry.

Future Research Directions and Outlook in 2,4 Dichloro 6 Phenylthieno 3,2 D Pyrimidine Chemistry

Development of Novel and Efficient Synthetic Routes for Functionalization

The functionalization of the 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine core is central to unlocking its potential. While classical nucleophilic substitution reactions are common, future efforts will likely concentrate on more sophisticated and efficient synthetic strategies. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, allowing for sequential and selective functionalization, a key area for future synthetic exploration.

Key future research areas include:

Advanced Cross-Coupling Reactions: The application of modern cross-coupling reactions will be a major focus. While Suzuki reactions have been employed for thienopyrimidine derivatives, a systematic exploration of a broader range of coupling partners and catalytic systems is warranted. nih.gov Future studies could investigate the use of Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions to introduce diverse carbon and nitrogen-based substituents at the C2 and C4 positions. The development of regioselective coupling conditions will be crucial for synthesizing precisely substituted derivatives.

C-H Activation/Functionalization: A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. Future research could target the C-H bonds on the phenyl and thiophene (B33073) rings of the 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine scaffold. This approach would provide a more atom-economical route to novel derivatives without the need for pre-functionalized starting materials, representing a significant advancement in synthetic efficiency.

Late-Stage Functionalization: Developing methods for modifying the core structure after the initial synthesis of a more complex derivative is a powerful strategy. This allows for the rapid generation of a library of analogues from a common advanced intermediate, which is particularly valuable in discovery chemistry.

Synthetic StrategyPotential Functionalization Site(s)Key Research GoalPotential Catalytic Systems
Suzuki CouplingC2, C4Selective C-C bond formation with various aryl/heteroaryl boronic acids. nih.govPalladium-based catalysts (e.g., Pd(PPh₃)₄). researchgate.net
Buchwald-Hartwig AminationC2, C4Introduction of diverse primary and secondary amines.Palladium catalysts with specialized phosphine (B1218219) ligands.
Sonogashira CouplingC2, C4Installation of terminal alkynes for further modification.Palladium/Copper co-catalysis.
C-H ActivationPhenyl ring, Thiophene ringDirect arylation, alkylation, or acylation to increase molecular complexity efficiently.Rhodium, Iridium, or Palladium catalysts.

Exploration of Underutilized Reactivity Profiles and Green Chemistry Approaches

Beyond established reactions, the unique electronic properties of the thienopyrimidine system suggest a wealth of untapped reactivity. Future research should aim to explore these less conventional transformations. Concurrently, the principles of green chemistry are becoming increasingly important in chemical synthesis, and their application to 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine chemistry is a vital research direction.

Future avenues for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions involving three or more starting materials to construct complex molecules from the 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine core could dramatically improve synthetic efficiency. orgchemres.org MCRs reduce waste, save time, and often provide access to chemical structures not easily obtained through traditional linear syntheses. orgchemres.org

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reactions is a well-established green chemistry technique. rasayanjournal.co.innih.gov Its systematic application to the synthesis and functionalization of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine can lead to significantly reduced reaction times, lower energy consumption, and often cleaner reaction profiles with higher yields. rasayanjournal.co.in

Solventless and Aqueous Media Reactions: Moving away from hazardous organic solvents is a core goal of green chemistry. rasayanjournal.co.in Research into performing substitution and coupling reactions on the thienopyrimidine scaffold under solvent-free conditions or in water would represent a major step towards more sustainable chemical processes.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby saving time and resources. Applying these methods to 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine and its derivatives can accelerate the discovery of new molecules with desired characteristics.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the thienopyrimidine core, predict the regioselectivity of reactions, and understand the mechanisms of novel transformations. This can help in designing more efficient synthetic routes and predicting the reactivity of different positions on the molecule.

Molecular Docking and Structure-Activity Relationships (SAR): In the context of medicinal chemistry, molecular docking can predict how derivatives of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine might interact with biological targets. nih.govnih.gov This rational design approach can focus synthetic efforts on compounds most likely to be active. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling: For material science applications, QSPR models can be developed to correlate the chemical structure of thienopyrimidine derivatives with physical properties like solubility, melting point, and electronic characteristics. This predictive modeling can guide the synthesis of new materials with specific, targeted properties.

Integration with Flow Chemistry and Automation for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges. Flow chemistry and automated synthesis platforms offer solutions to many of these issues, providing better control, improved safety, and enhanced efficiency.

The integration of these technologies represents a significant future direction:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis and functionalization of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine can offer several advantages over traditional batch methods. researchgate.netmdpi.com These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates. researchgate.netsoci.org

Automated Reaction Optimization: Automated platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. mit.edu Applying this high-throughput approach to reactions involving 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine would dramatically accelerate the optimization of synthetic protocols. mit.edu

Robotic Synthesis and In-line Analysis: The use of robotic systems combined with in-line analytical techniques (like HPLC/MS and FTIR) allows for real-time monitoring and data-rich experimentation. mit.eduatomfair.com This enables rapid optimization and a deeper understanding of reaction kinetics and mechanisms, leading to more robust and scalable synthetic processes. mit.edu

TechnologyKey AdvantageApplication in Thienopyrimidine Chemistry
Flow ChemistryEnhanced safety, scalability, and control. researchgate.netMulti-step synthesis of derivatives without isolating intermediates. mdpi.com
Automated OptimizationHigh-throughput screening of reaction conditions. mit.eduRapidly identifying optimal catalysts and solvents for coupling reactions.
Robotic PlatformsPrecise and reproducible execution of complex synthetic sequences. atomfair.comAutomated library synthesis for structure-activity relationship studies.
In-line AnalyticsReal-time reaction monitoring and data collection. atomfair.comKinetic profiling and mechanistic investigations of functionalization reactions.

Discovery of Novel Non-Biological Applications and Material Science Contributions

While thienopyrimidines have been extensively studied for their biological activities, their potential in material science remains largely unexplored. The fused aromatic system of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine suggests that its derivatives could possess interesting photophysical and electronic properties.

Future research should pivot towards these novel applications:

Organic Electronics: The conjugated π-system of the thienopyrimidine core is a common feature in organic electronic materials. Future work could involve synthesizing derivatives and evaluating their potential as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution at the C2, C4, and phenyl group positions makes this a promising area.

Fluorescent Probes and Sensors: Functionalized thienopyrimidines could exhibit fluorescence. Research could focus on developing derivatives that act as chemosensors, where the fluorescence properties change upon binding to specific metal ions or anions. This could lead to new analytical tools for environmental or industrial monitoring.

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrimidine (B1678525) ring and the sulfur atom in the thiophene ring can act as coordination sites for metal ions. This opens up possibilities for using derivatives of 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine as ligands in coordination chemistry, potentially leading to new catalysts or functional metal-organic frameworks (MOFs).

Q & A

Q. What are the recommended safety protocols for handling 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine in laboratory settings?

  • Methodological Answer: Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact. Use fume hoods or glove boxes when handling volatile intermediates or toxic byproducts. Post-experiment waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine?

  • Methodological Answer: A typical route involves nucleophilic substitution of 2,4-dichlorothieno[3,2-d]pyrimidine with phenyl Grignard reagents under anhydrous conditions. For example, refluxing in tetrahydrofuran (THF) with catalytic Pd/C and a base like N,N-diisopropylethylamine achieves selective substitution at the 6-position .

Q. How can researchers confirm the structural identity of synthesized 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine?

  • Methodological Answer: Use a combination of 1H^1H-NMR (400–600 MHz in DMSO-d6_6), 13C^{13}C-NMR, and GC-MS. Key NMR signals include aromatic protons (δ 7.2–8.1 ppm) and thieno-pyrimidine carbons (δ 150–160 ppm). Mass spectrometry should show a molecular ion peak at m/z 277 (M+^+) .

Advanced Research Questions

Q. How can substituent modifications at the 2- and 4-positions enhance biological activity in kinase inhibition studies?

  • Methodological Answer: Fluorine or trifluoromethyl groups at the 4-position improve binding to kinase ATP pockets (e.g., CHK1 or mTOR). For example, replacing chlorine with fluoromethyl in 2,4-disubstituted analogs increases hydrophobic interactions, as validated by IC50_{50} assays and molecular docking .

Q. What strategies resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer: Conduct metabolite profiling using LC-MS to identify unstable intermediates. Adjust formulations (e.g., PEGylation) to improve bioavailability. Cross-validate results with orthogonal assays, such as cell-cycle analysis (flow cytometry) and Western blotting for target phosphorylation .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer: Employ microwave-assisted synthesis (e.g., 100–150°C, 30 min) to reduce reaction times. Use column chromatography with gradient elution (hexane/ethyl acetate) for purification. Monitor by TLC (Rf_f ~0.5 in 1:1 DCM/methanol) and confirm purity via HPLC (>95%) .

Q. What are the challenges in designing selective kinase inhibitors using this scaffold, and how can they be addressed?

  • Methodological Answer: Off-target effects arise from conserved kinase domains. Mitigate this by introducing bulky substituents (e.g., 6-phenyl groups) to sterically hinder non-target kinases. Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting IC50_{50}50​ values reported for CHK1 inhibition by thieno-pyrimidine derivatives?

  • Methodological Answer: Discrepancies may stem from assay conditions (e.g., ATP concentration variations). Standardize assays using recombinant CHK1 and a fixed ATP level (10 µM). Compare results with positive controls like Prexasertib (LY2606368) and perform statistical validation (e.g., triplicate repeats with p < 0.05) .

Q. What analytical methods are critical for detecting degradation products in stability studies?

  • Methodological Answer: Use accelerated stability testing (40°C/75% RH for 6 months) with UPLC-MS/MS. Identify hydrolyzed products (e.g., 2-hydroxy derivatives) via fragmentation patterns. Quantify degradation using calibration curves and report % impurity relative to the parent compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.